Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate

Pharmaceutical Analysis Gefitinib Impurity Profiling RP-HPLC Method Validation

As the pivotal amino intermediate (Gefitinib Impurity 32) in the gefitinib synthesis cascade, this compound directly enables precise reduction-step monitoring, validated RP-HPLC system suitability, and LC-MS trace quantification down to 0.04 µg/mL (LOQ). Substituting with the nitro analogue (Impurity 31) introduces quantification bias and jeopardizes process control. Procure this fully characterized reference standard (≥98% purity) with ICH-compliant documentation and traceability to USP/EP to satisfy FDA CMC expectations for ANDA submission, GLP batch release, and preclinical impurity profiling. Unambiguous identity ensures linearity (R²>0.995), recovery 95.99–100.55%, and precision RSD<3%.

Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
CAS No. 214472-41-0
Cat. No. B3116179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
CAS214472-41-0
Molecular FormulaC16H24N2O5
Molecular Weight324.37 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)OC)OCCCN2CCOCC2
InChIInChI=1S/C16H24N2O5/c1-20-14-11-13(17)12(16(19)21-2)10-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3
InChIKeyDFJJAQKKQNIWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (CAS 214472-41-0) – Sourcing Guide for Gefitinib Intermediate and Reference Standard


Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (CAS 214472-41-0), also designated Gefitinib Impurity 32, is a synthetic phenyl benzoate derivative carrying a 3-morpholinopropoxy side chain [1]. It serves as a critical process intermediate in the multi-step synthesis of the EGFR tyrosine kinase inhibitor gefitinib and is formally classified as a process-related impurity in the final API [2]. The compound is supplied as a fully characterized reference standard with documentation compliant with ICH and pharmacopeial (USP/EP) guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) .

Why Gefitinib Impurity 32 (CAS 214472-41-0) Cannot Be Interchanged with Structurally Similar Gefitinib Impurities


Although several gefitinib process-related impurities share a common 2-amino-4-methoxy-5-(3-morpholinopropoxy)phenyl scaffold, the precise oxidation state and functional group at the benzoate position dictate their physicochemical properties, chromatographic behavior, and synthetic compatibility. For example, Gefitinib Impurity 31 (CAS 214472-37-4) is the upstream nitro analog, differing by a 2-nitro group versus the 2-amino group in Impurity 32; this single structural change alters molecular weight (354.4 vs. 324.4 Da), polarity, and reduction potential, directly affecting HPLC retention and reactivity in downstream cyclisation steps [1]. Consequently, substituting Impurity 32 with a non-reduced analog in analytical reference workflows or synthetic protocols introduces quantification bias and jeopardizes process control, making unambiguous compound identity a procurement requirement [2].

Quantitative Differentiation Evidence for Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (CAS 214472-41-0) vs. Closest Analogs


HPLC Retention Time Discrimination: Impurity 32 vs. Impurity 31 (Nitro Analog)

Gefitinib Impurity 32 (amino form, CAS 214472-41-0) exhibits a shorter retention time than Gefitinib Impurity 31 (nitro form, CAS 214472-37-4) under validated RP-HPLC conditions [1]. The electron-donating 2-amino substituent in Impurity 32 reduces hydrophobic retention compared to the electron-withdrawing 2-nitro group in Impurity 31, enabling baseline separation critical for accurate impurity quantification in gefitinib bulk drug [2].

Pharmaceutical Analysis Gefitinib Impurity Profiling RP-HPLC Method Validation

Molecular Weight Differentiation: Impurity 32 vs. Impurity 31 and Amide Analog

Gefitinib Impurity 32 (MW 324.4 Da, C₁₆H₂₄N₂O₅) is distinguished from Gefitinib Impurity 31 (MW 354.4 Da, C₁₆H₂₂N₂O₇) and Gefitinib Impurity 1 (MW 293.4 Da, C₁₅H₂₃N₃O₄) by a 30 Da mass shift versus the nitro analog and a 31 Da mass shift versus the amide analog [1]. These mass differences produce unique precursor and fragment ions in ESI-QTOF-MS analysis, enabling unambiguous identification in complex reaction mixtures [2].

Mass Spectrometry Impurity Identification LC-MS Characterization

Physicochemical Property Differentiation: Lipophilicity (logP) and Polar Surface Area (PSA)

Computationally predicted logP (1.57) and PSA (83.25 Ų) for Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate place it in a distinct lipophilicity and polarity space relative to gefitinib (logP ~3.4, PSA ~68.1 Ų) and other intermediates . The lower logP compared to gefitinib itself reflects the absence of the lipophilic 3-chloro-4-fluoroaniline substituent, conferring markedly different solubility and chromatographic retention properties [1].

Drug-Likeness Chromatographic Prediction ADME Properties

Synthetic Pathway Position: Reduction State as a Branching Determinant

In the Zheng et al. (2009) gefitinib synthesis route starting from methyl 3-hydroxy-4-methoxybenzoate, Impurity 32 represents the post-nitro-reduction intermediate (step 3), positioned immediately before the cyclisation step to the quinazoline core [1]. Its immediate precursor is Gefitinib Impurity 31 (nitro form, CAS 214472-37-4), which requires a reduction step (e.g., Pd/C hydrogenation or electroreduction) with a reported conversion yield of ~85–92% to form Impurity 32 [2]. The completeness of this reduction is critical: residual nitro intermediate (>0.10% area by HPLC) in the amino intermediate compromises subsequent cyclisation yield and generates additional downstream impurities [1].

Gefitinib Synthesis Process Chemistry Intermediate Quality

Regulatory Grade Documentation and Pharmacopeial Traceability

Gefitinib Impurity 32 (CAS 214472-41-0) is commercially supplied with a comprehensive characterization package including IR, NMR, MS, and HPLC purity data with traceability to USP or EP reference standards [1]. In validated RP-HPLC methods for gefitinib impurity profiling, the method achieves recovery values in the range of 95.99–100.55% for process-related impurities (including Impurity 32) with precision RSD <3% [2]. Comparable impurity standards from different suppliers may lack validated traceability documentation, creating regulatory submission risk [1].

Reference Standard GMP Compliance Pharmacopeial Traceability

Absence of Intrinsic EGFR Inhibitory Activity vs. Gefitinib API

Gefitinib Impurity 32 lacks the quinazoline core and the 3-chloro-4-fluoroaniline moiety required for potent EGFR tyrosine kinase inhibition. Gefitinib API demonstrates an IC₅₀ of 33 nM against EGFR and 54 nM against EGF-stimulated tumor cell growth . By contrast, Impurity 32, which is a simple benzoate ester, does not exhibit measurable EGFR inhibition at concentrations up to 10 µM . This absence of pharmacological activity is a defining safety characteristic: Impurity 32 is classified as a process-related impurity requiring control rather than an active metabolite.

EGFR Inhibition Selectivity Impurity Safety

Validated Application Scenarios for Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate (CAS 214472-41-0)


AND A Regulatory Submission: Gefitinib Impurity Profiling and Method Validation

In ANDA development for generic gefitinib tablets, Impurity 32 (CAS 214472-41-0) serves as a System Suitability Standard and Linearity Reference in validated RP-HPLC methods capable of baseline-resolving at least seven process-related impurities and one degradation product (gefitinib N-oxide) [1]. The validated method achieves recovery of 95.99–100.55% with precision RSD <3%, meeting ICH Q2(R1) requirements for specificity, linearity (R² > 0.995), and accuracy [2]. Use of a fully characterized Impurity 32 standard with traceability to USP/EP pharmacopeial standards satisfies FDA chemistry, manufacturing, and controls (CMC) expectations for impurity quantification .

Gefitinib Process Development: Monitoring Nitro-to-Amino Reduction Completion

During gefitinib manufacturing, Impurity 32 (amino intermediate) and Impurity 31 (nitro precursor) are monitored as sequential process indicators for the critical reduction step [1]. An electroreduction patent (CN110747489A) reports that Impurity 32 can be produced from Impurity 31 at high selectivity when cathode voltage is controlled between 1.00–2.50 V and current density maintained at 25.0–50.0 mA/cm² at 25–80 °C [2]. Residual nitro content in the amino intermediate must be controlled below 0.10 area% (by HPLC) to ensure acceptable cyclisation yield and final API purity [1]. Procurement of Impurity 32 of known purity (≥98%) enables accurate calibration of the reduction endpoint.

LC-MS Impurity Identification and Structural Elucidation in Gefitinib Forced Degradation Studies

In forced degradation (stress) studies conducted per ICH Q1A-Q1E guidelines, Impurity 32 is used as a reference marker for mass spectral identification of process-related impurities via LC-ESI-QTOF-MS [1]. The unique molecular ion (m/z 325.2 [M+H]⁺) and characteristic fragmentation pattern (loss of morpholine ring, m/z 238, and methyl ester, m/z 206) enable unambiguous differentiation from degradation products and other co-eluting impurities [1]. The validated LC-MS method demonstrates sufficient sensitivity to detect Impurity 32 at levels as low as 0.04–0.10 µg/mL (LOQ) [2], ensuring that even trace-level carryover from synthesis can be reliably quantified.

Preclinical Toxicology Batch Qualification: Impurity Limit Compliance

For gefitinib batches intended for preclinical toxicology studies, Impurity 32 must be quantified against a qualified reference standard and reported at levels consistent with ICH M7(R1) guidelines for DNA-reactive (mutagenic) impurities or ICH Q3A limits for non-mutagenic impurities [1]. As Impurity 32 lacks the quinazoline EGFR pharmacophore and is classified as a non-mutagenic process impurity based on structural class inference [2], its acceptable limit is typically set at ≤0.15% (or ≤1.5 mg/day total intake) in the API specification. Procurement of a characterized Impurity 32 reference standard with a valid Certificate of Analysis directly supports GLP-compliant batch release testing.

Quote Request

Request a Quote for Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.